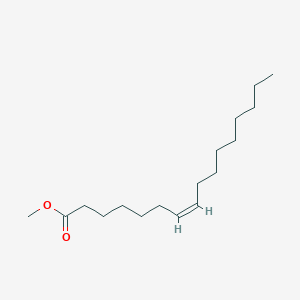
cis-7-Hexadecenoic Acid methyl ester
Overview
Description
Mechanism of Action
Target of Action
The primary targets of cis-7-Hexadecenoic Acid methyl ester are the membrane fatty acids of certain bacterial populations . The specific composition and abundance of these membrane fatty acids can be used to identify specific genera of bacterial populations in natural environments .
Mode of Action
It is known that the compound complements cis-7-hexadecenoic acid . This suggests that it may interact with its targets, the membrane fatty acids, in a way that complements the action of cis-7-hexadecenoic acid.
Biochemical Pathways
It has been isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters . This suggests that it may be involved in the biochemical pathways of sulfide-oxidizing autotrophic organisms.
Pharmacokinetics
It is known that the compound is sensitive to light and volatile , which may impact its bioavailability.
Result of Action
Its presence in autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters suggests that it may have a role in the metabolism of these organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its sensitivity to light and volatility suggest that it may be less stable and effective in environments with high light exposure or temperature.
Biochemical Analysis
Cellular Effects
cis-7-Hexadecenoic Acid Methyl Ester has been found to have significant anti-inflammatory activity in vitro and in vivo . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Hexadecenoic Acid methyl ester typically involves the esterification of cis-7-Hexadecenoic Acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing cis-7-Hexadecenoic Acid with methanol. This process is catalyzed by either an acid or a base, with sodium methoxide being a common base catalyst .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form saturated fatty acid esters.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Epoxides and hydroxylated fatty acid esters.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted fatty acid esters depending on the nucleophile used.
Scientific Research Applications
cis-7-Hexadecenoic Acid methyl ester is used in a variety of scientific research applications, including:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Medicine: Research on its role in metabolic pathways and its potential therapeutic applications.
Industry: Used in the production of biofuels and as a feedstock for the synthesis of other chemicals.
Comparison with Similar Compounds
- cis-9-Hexadecenoic Acid methyl ester
- cis-11-Hexadecenoic Acid methyl ester
- cis-13-Hexadecenoic Acid methyl ester
Comparison: cis-7-Hexadecenoic Acid methyl ester is unique due to the position of the double bond at the 7th carbon, which influences its chemical reactivity and biological activity . Compared to its analogs with double bonds at different positions, it may exhibit different physical properties and biological effects .
Properties
IUPAC Name |
methyl (Z)-hexadec-7-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCDESKKWMGGON-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015911 | |
| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56875-67-3 | |
| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


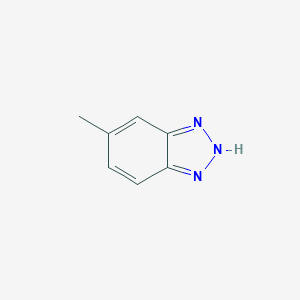


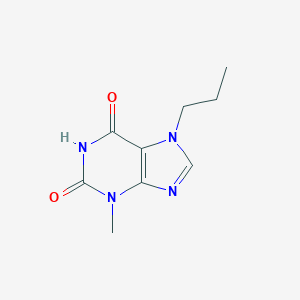

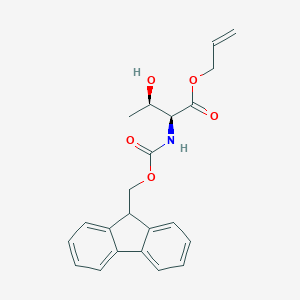
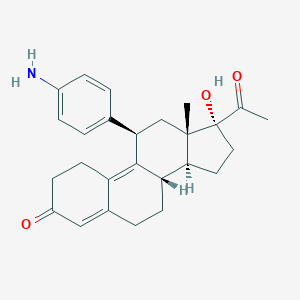
![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)
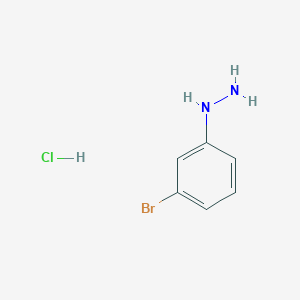


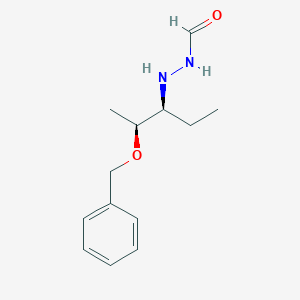
![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)

